molecular formula C12H11Cl2N3OS B2774929 N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 306732-06-9

N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No. B2774929
CAS RN: 306732-06-9
M. Wt: 316.2
InChI Key: IXVZRGFIIJIJEA-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is widely used in the medical field due to its effectiveness in treating various conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.

Scientific Research Applications

Antibacterial and Enzymatic Inhibition

Research into derivatives of imidazole and acetamide has shown significant promise in antibacterial and enzymatic inhibition. For example, studies have synthesized various derivatives to evaluate their antibacterial screening against certain bacterial strains, revealing some compounds as good inhibitors of gram-negative bacterial strains. Additionally, enzyme inhibition studies have shown low potential against specific enzymes, providing valuable information about the cytotoxic behavior of these molecules (Nafeesa et al., 2017).

Anticonvulsant Activity

Compounds within the imidazolyl-acetamide family have been studied for their anticonvulsant activity. Research involving the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives has demonstrated significant activity against seizures induced by maximal electroshock (MES), identifying promising leads for further development of anticonvulsant therapies (Zeynep et al., 2002).

Antimicrobial and Anti-enzymatic Potential

The synthesis of N-substituted derivatives featuring imidazole and acetamide frameworks has highlighted their potential as antibacterial agents against both gram-negative and gram-positive bacteria. Additionally, these derivatives have shown moderate inhibitors of certain enzymes, indicating their potential in designing new antimicrobial agents with less cytotoxicity (Siddiqui et al., 2014).

Molecular Docking and Cytotoxicity Studies

Further research into the chemical space of imidazoles and acetamides has employed molecular docking and cytotoxicity studies to understand the interaction of these compounds with biological targets and their potential toxicological profile. This approach helps in identifying promising compounds with specific biological activities while assessing their safety profile (Kayal et al., 2022).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS/c1-17-6-5-15-12(17)19-7-10(18)16-9-4-2-3-8(13)11(9)14/h2-6H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVZRGFIIJIJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

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